molecular formula C9H11Cl4N3 B2381341 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1864058-51-4

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2381341
CAS No.: 1864058-51-4
M. Wt: 303.01
InChI Key: UUPTWDUHEXVXHW-UHFFFAOYSA-N
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Description

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H11Cl4N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its benzodiazole structure, which is a fused ring system containing both benzene and diazole rings, and the presence of chlorine atoms at the 5 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Chlorination: The benzodiazole core is then chlorinated at the 5 and 6 positions using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The chlorinated benzodiazole is then reacted with ethylamine to introduce the ethan-1-amine group.

    Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride: Similar structure with a methoxy group instead of chlorine atoms.

    1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.

Uniqueness

1-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and an ethan-1-amine group. This combination of features contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5,6-dichloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3.2ClH/c1-4(12)9-13-7-2-5(10)6(11)3-8(7)14-9;;/h2-4H,12H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPTWDUHEXVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC(=C(C=C2N1)Cl)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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